Product packaging for Halicholactone(Cat. No.:)

Halicholactone

Cat. No.: B1247115
M. Wt: 336.5 g/mol
InChI Key: BUWOMMLMRPPTEZ-LFQRMHLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halicholactone is a cyclopropyl ring-containing oxylipin that was first isolated from the marine sponge Halichondria okadai . Its structure features a lactone group and a cyclopropyl ring within the fatty acid chain, presenting a stereochemical shift of functional groups compared to related metabolites like the constanolactones . The absolute stereochemistry at the C-15 position has been confirmed to be R . This natural product is provided for research purposes to support chemical and biological investigations. As a specialized natural product, it is a candidate for research in natural product chemistry, bioorganic synthesis, and the study of lipid-derived metabolites. The biosynthetic origin of this compound is proposed to potentially involve transformations initiated by a 15-lipoxygenase (15-LO) introduced hydroperoxide, analogous to the constanolactone pathway . Researchers can use this compound as a standard in analytical profiling or as a building block in synthetic studies. This product is labeled "For Research Use Only" (RUO). It is intended solely for laboratory research purposes and is not intended for use in the diagnosis, prevention, or treatment of any disease or health condition in humans or animals. It must not be administered to humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O4 B1247115 Halicholactone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(2S,4Z)-2-[(1R,2R)-2-[(E,1R,4R)-1,4-dihydroxynon-2-enyl]cyclopropyl]-3,6,7,8-tetrahydro-2H-oxonin-9-one

InChI

InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-18(22)16-14-17(16)19-10-7-4-5-8-11-20(23)24-19/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3/b7-4-,13-12+/t15-,16-,17-,18-,19+/m1/s1

InChI Key

BUWOMMLMRPPTEZ-LFQRMHLBSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]([C@@H]1C[C@H]1[C@@H]2C/C=C\CCCC(=O)O2)O)O

Canonical SMILES

CCCCCC(C=CC(C1CC1C2CC=CCCCC(=O)O2)O)O

Synonyms

halicholactone

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Halicholactone

Marine Organism Source Identification: Halichondria okadai and Related Species

Halicholactone and its closely related congener, neothis compound (B220416), were first identified and isolated in 1989 from the marine sponge Halichondria okadai (Kadota). researchgate.netnih.govbiomolther.org These unusual fatty acid metabolites were discovered in sponge specimens collected at Daiozaki, Japan. nih.gov Halichondria okadai has proven to be a rich source of novel secondary metabolites. researchgate.net

While this compound itself has been primarily reported from this sponge, its structural analog, neothis compound, was also later isolated from a different marine organism. nih.govscielo.br In 1994, researchers reported the isolation of neothis compound from the brown alga Laminaria sinclairii, highlighting the distribution of these complex oxylipins across different marine phyla. scielo.brresearchgate.netnih.govmdpi.com

Below is a summary of the primary natural sources for this compound and the related compound, Neothis compound.

Advanced Methodologies for Isolation and Purification from Biological Matrices

The isolation of this compound from its natural source is a multi-step process designed to separate the target molecule from a multitude of other cellular components. The general workflow involves an initial extraction from the sponge tissue followed by repeated chromatographic purification steps.

Chromatography is a fundamental technique for separating chemical mixtures into their individual components. scispace.com The separation relies on the differential partitioning of compounds between a stationary phase (a solid or a liquid on a solid support) and a mobile phase (a fluid that moves through the stationary phase). scispace.comarkat-usa.org For the purification of this compound and other natural products, column chromatography and thin-layer chromatography (TLC) are routinely employed. interesjournals.orgjppres.com

In a typical procedure, a crude extract obtained from the marine sponge is subjected to column chromatography. jppres.com This technique often uses silica (B1680970) gel as the stationary phase. interesjournals.orgjppres.com The extract is loaded onto the top of a column packed with silica gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. For the separation of moderately polar compounds like oxylipins, a gradient of non-polar and polar solvents, such as a hexane-ethyl acetate (B1210297) system, is commonly used to elute the fractions from the column. jppres.comnih.gov Fractions are collected sequentially and analyzed for the presence of the target compound, often using TLC for rapid screening. jppres.com TLC operates on the same principle as column chromatography but on a smaller scale, using a thin layer of silica gel on a plate. Fractions containing the compound of interest are then combined and subjected to further rounds of chromatography, potentially using different solvent systems or more advanced techniques like High-Performance Liquid Chromatography (HPLC) for final purification. arkat-usa.org

Following extraction, a liquid-liquid partitioning step is often employed. This involves separating components between two immiscible solvents, for example, ethyl acetate and water, to broadly fractionate the extract based on polarity. The organic layer, containing the lipids and other non-polar to moderately polar compounds including oxylipins, is then concentrated. This enriched fraction serves as the starting material for the more refined chromatographic purification steps described previously. nih.gov The entire process, from initial extraction to final purification, is often guided by bioassays or spectroscopic analysis to track the presence of the target compound through the various stages of separation. nih.gov

Structural Elucidation and Stereochemical Assignment of Halicholactone

Spectroscopic Approaches for Structural Determination

The structure of halicholactone was originally proposed based on comprehensive spectroscopic data analysis. arkat-usa.orgresearchgate.net One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offered insights into the chemical environment of individual protons and carbons. For instance, in studies of synthetic intermediates of this compound, the presence of an ester functionality was confirmed by an intense peak in the IR spectrum around 1725 cm⁻¹ and a corresponding carbonyl peak in the ¹³C NMR spectrum at approximately 172.6 ppm. researchgate.net Proton NMR spectra revealed characteristic signals for olefinic protons, which are part of the unsaturated lactone ring. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), were essential for establishing the connectivity between adjacent protons, allowing researchers to trace out the spin systems within the molecule. acs.org Mass spectrometry provided the molecular formula, a fundamental piece of information for any structure elucidation puzzle. researchgate.netuni-duesseldorf.de Together, these spectroscopic data points allowed for the assembly of the planar structure of this compound. uni-duesseldorf.de

Table 1: Spectroscopic Data for a Synthetic Intermediate of this compound researchgate.net

Technique Observation Inferred Structural Feature
IR Spectroscopy Intense peak at 1725 cm⁻¹ Ester functionality (lactone)
¹³C NMR Spectroscopy Resonance at 172.6 ppm Carbonyl of the ester functionality
Resonances at 137.7, 133.5, 117.7, 115.3 ppm Terminal olefinic carbons

| ¹H NMR Spectroscopy | Resonances at 5.68 and 4.98 ppm | Terminal olefinic protons |

Stereochemical Assignment Methodologies, Including X-ray Crystallography of Analogs

Determining the three-dimensional arrangement of atoms, or stereochemistry, of this compound presented a significant challenge due to its multiple stereocenters. arkat-usa.org The relative stereochemistry of the molecule was decisively established through single-crystal X-ray diffraction analysis. researchgate.net However, obtaining suitable crystals of this compound itself proved difficult. Instead, researchers successfully crystallized its naturally occurring isomer, neothis compound (B220416). arkat-usa.orgresearchgate.net The X-ray crystallographic analysis of neothis compound provided the crucial data to determine the relative configuration of the stereocenters within its structure. arkat-usa.orgresearchgate.net This information was then extended to this compound, as the two are closely related isomers.

Further confirmation and the assignment of the absolute configuration of this compound were achieved through total synthesis. acs.orgresearchgate.net Synthetic organic chemists devised routes to create different stereoisomers of this compound. researchgate.netresearchgate.net By comparing the spectroscopic data (such as NMR spectra) and specific optical rotation of the synthetic compounds with those of the natural product, the correct absolute stereochemistry could be unequivocally assigned. researchgate.net For instance, the synthesis of both enantiomers of key building blocks, often derived from commercially available chiral materials like malic acid, enabled the confirmation of the original stereochemical assignment proposed for the natural product. acs.org Additionally, the synthesis and X-ray crystallographic analysis of a key fragment—the right-hand hemisphere containing the nine-membered lactone and cyclopropane (B1198618) ring—provided further concrete evidence for the assigned stereostructure. rsc.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Neothis compound

Biosynthetic Pathways of Halicholactone

Proposed Mechanistic Pathways for Oxylipin Formation

The biosynthesis of cyclopropyl-containing marine oxylipins like halicholactone is thought to proceed through a series of complex enzymatic reactions. The proposed mechanism for this compound begins with the enzymatic oxidation of a C20 polyunsaturated fatty acid precursor.

A key proposed intermediate in the formation of this compound is an allene (B1206475) oxide. This reactive intermediate is hypothesized to be generated from a fatty acid hydroperoxide. Following its formation, the allene oxide can undergo a cyclization cascade. It is proposed that the opening of the allene oxide generates a carbocation. This cation can then be stabilized through rearrangement to a cyclopropylcarbinyl cation, which subsequently undergoes nucleophilic attack to form the characteristic cyclopropane (B1198618) ring. Gerwick and colleagues have proposed that such allylic carbocations are key intermediates in the formation of various marine oxylipins. The formation of the nine-membered lactone ring is a critical and challenging step, likely occurring through intramolecular esterification, though the precise mechanism remains an area of study.

Enzymatic Components and Precursors in this compound Biosynthesis

The biosynthesis of oxylipins is a multi-step process initiated by lipoxygenases (LOXs), which are non-heme iron-containing enzymes that catalyze the insertion of molecular oxygen into PUFAs. In red algae, the source of many related oxylipins, a variety of LOX enzymes have been identified, including those that act on C20 PUFAs like arachidonic acid.

The primary precursor for this compound is believed to be arachidonic acid (AA). The proposed biosynthetic pathway is initiated by a 15-lipoxygenase (15-LOX) enzyme, which introduces a hydroperoxide group onto the fatty acid chain. Following the initial oxygenation, the resulting hydroperoxide is likely converted into the corresponding allene oxide by an allene oxide synthase (AOS). In some red algae, multifunctional LOX enzymes have been discovered that possess both LOX and AOS activity within a single catalytic domain, which could streamline the biosynthetic process. The subsequent cyclization cascade to form the cyclopropane and lactone structures is also enzyme-mediated, although the specific cyclases involved have not been fully characterized.

Comparative Biosynthetic Analyses with Related Marine Oxylipins (e.g., Constanolactones)

The constanolactones are a family of related oxylipins isolated from the red alga Constantinea simplex that share structural similarities with this compound, including the presence of a cyclopropane ring and a lactone. However, key structural and biosynthetic differences exist.

Shared Features:

Both this compound and the constanolactones are C20 oxylipins derived from arachidonic acid.

Their biosynthesis is initiated by lipoxygenase enzymes.

Both pathways involve a cascade cyclization to form a cyclopropane ring.

Key Differences:

Lactone Ring Size: The most significant structural difference is the size of the lactone ring. This compound possesses a nine-membered lactone, whereas the constanolactones feature a smaller, six-membered lactone. This difference was highlighted in synthetic studies where a biomimetic cascade reaction successful for creating the six-membered ring of constanolactones failed to produce the nine-membered

Total Synthesis Strategies for Halicholactone and Its Stereoisomers

Overview of Synthetic Challenges in Constructing the Halicholactone Core

The primary hurdles in the total synthesis of this compound are rooted in its distinct structural features. A major challenge is the stereocontrolled construction of the five stereogenic centers within the acyclic chain and the cyclopropane (B1198618) ring. The absolute configuration of these centers (8S, 9R, 11R, 12R, 15R) must be precisely controlled to yield the naturally occurring isomer. acs.org

Another significant difficulty lies in the formation of the trans-substituted cyclopropane moiety. Introducing this strained three-membered ring with the correct relative stereochemistry requires specialized and highly selective cyclopropanation methods. nih.govnih.gov Furthermore, the creation of the nine-membered macrocyclic lactone is entropically disfavored and poses a considerable challenge, often requiring high-dilution conditions or highly efficient macrolactonization protocols to minimize competing intermolecular reactions. acs.orgnih.gov

Research GroupApproachLongest Linear SequenceOverall YieldKey Coupling Reaction
Critcher and Wills (1995)Convergent20 steps3.1%Cr(II)/Ni(II) mediated coupling (Nozaki–Hiyama–Kishi)
Falck et al. (2000)Convergent25 steps2% thieme-connect.comacs.org-Sigmatropic rearrangement and RCM
Vo-Thanh and Tambar (2002)Convergent13 steps12%Asymmetric ylide cyclopropanation
Schneider et al. (2007)Convergent12 steps13%Nozaki–Hiyama–Kishi coupling

Key Methodologies and Reaction Cascade Development in Total Synthesis

The successful synthesis of this compound hinges on the application of several powerful and stereoselective reactions. The development of specific methodologies for constructing its key structural motifs has been a central theme in the synthetic efforts towards this molecule.

The formation of the nine-membered lactone ring is a critical step. Two prominent methods have been successfully employed: the Yamaguchi macrolactonization protocol and Ring-Closing Metathesis (RCM).

Yamaguchi Protocol : This method involves the reaction of a hydroxy acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes an intramolecular cyclization upon treatment with a base like 4-dimethylaminopyridine (B28879) (DMAP). This protocol was effectively used in one of the first total syntheses of this compound, demonstrating its reliability for forming medium-sized rings. acs.org

Ring-Closing Metathesis (RCM) : RCM has become a powerful tool for the formation of macrocycles in natural product synthesis. nih.gov In the context of this compound, a precursor diene is treated with a ruthenium catalyst (e.g., Grubbs' catalyst) to form the nine-membered unsaturated lactone via an intramolecular olefin metathesis reaction. This approach was pivotal in an asymmetric synthesis of this compound, showcasing its utility and functional group tolerance. nih.gov

The construction of the trans-disubstituted cyclopropane ring with high diastereoselectivity is crucial. Several methods have been adapted for this purpose.

Directed Simmons-Smith Reaction : Modified versions of the Simmons-Smith reaction, which typically involves treating an alkene with a carbenoid species like diiodomethane (B129776) and a zinc-copper couple, have been utilized. nih.govunl.ptresearchgate.net In some syntheses, the stereochemistry of the cyclopropanation is directed by a nearby hydroxyl group on the alkene substrate, leading to the desired trans configuration. nih.gov One formal synthesis utilized a chiral dioxaborolane ligand to achieve high stereoselectivity in the cyclopropanation of trans-cinnamyl alcohol. nih.gov

Asymmetric Ylide Cyclopropanation : An alternative strategy involves the reaction of an α,β-unsaturated ester with a sulfoxonium ylide, such as dimethylsulfoxonium methylide. acs.org The stereochemical outcome of this reaction can be controlled by existing stereocenters within the substrate. For instance, an α-alkoxy group on the unsaturated ester can direct the nucleophilic attack of the ylide to one face of the double bond, thereby establishing the required relative stereochemistry of the cyclopropane ring. acs.org

Establishing the correct absolute stereochemistry of the multiple chiral centers is paramount. This is often achieved by employing starting materials from the "chiral pool" or through asymmetric reactions.

Chiral Pool Synthesis : A common strategy is to begin the synthesis with readily available, enantiomerically pure starting materials. For example, (R)- and (S)-malic acid have served as the foundational building blocks for key fragments in a convergent synthesis of this compound. acs.org By starting with these compounds, the stereochemistry of certain centers is pre-determined, and this chirality is then transferred through the synthetic sequence.

Asymmetric Reactions : Asymmetric alkylation reactions, often guided by chiral auxiliaries, are another powerful tool for setting stereocenters. rsc.org While not always detailed as a distinct alkylation step in every this compound synthesis, the principles of asymmetric induction are fundamental. For instance, stereoselective reductions or additions to carbonyls and alkenes are used to create the chiral alcohol and carbon centers present in the final molecule. nih.gov

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biological catalysts. nih.govmdpi.com This approach is particularly valuable for creating enantiomerically pure building blocks. illinois.edu In the synthesis of this compound and its stereoisomers, enzymatic transformations have been employed to generate key chiral intermediates. thieme-connect.com For example, the enzymatic reduction of a propargylic ketone can produce a specific enantiomer of the corresponding alcohol with very high enantiomeric excess. thieme-connect.com This chiral propargylic alcohol then serves as a versatile intermediate that can be elaborated into one of the main fragments required for the convergent synthesis, demonstrating the power of biocatalysis in streamlining access to complex chiral molecules. thieme-connect.com

Other Strategic Bond-Forming Reactions (e.g., Wittig Reactions, Chromium(II)-Mediated Couplings)

In the convergent total syntheses of this compound and its stereoisomers, several other bond-forming reactions have been strategically employed to construct the carbon skeleton efficiently. Among these, the Wittig reaction and chromium(II)-mediated couplings have proven to be particularly valuable.

The Wittig reaction , a cornerstone in alkene synthesis, has been utilized for the stereoselective formation of carbon-carbon double bonds within the this compound framework. nih.gov Specifically, a cis-selective Wittig reaction was a key step in a convergent synthesis of both this compound and neothis compound (B220416). acs.orgresearchgate.net This reaction typically involves the coupling of a stable phosphonium (B103445) ylide with an aldehyde to predictably form a Z-alkene, which is a crucial structural feature in related molecules. nih.govacs.org

Chromium(II)-mediated coupling reactions offer a powerful method for forming carbon-carbon bonds, especially in complex molecular settings with numerous functional groups. organic-chemistry.org In one of the key late-stage steps of a total synthesis of this compound, a stereoselective Cr(II)/Ni(II) mediated coupling was employed. acs.orgresearchgate.net This reaction connected two major fragments of the molecule: a vinyl iodide and an aldehyde. acs.org Such couplings are known for their high functional group tolerance and their ability to proceed under mild conditions, which is essential when dealing with sensitive, late-stage intermediates. acs.orgorganic-chemistry.org

Diastereoselective and Enantioselective Syntheses of this compound

Achieving control over the multiple stereocenters in this compound is a primary challenge in its total synthesis. Both diastereoselective and enantioselective strategies have been developed to address this.

An asymmetric total synthesis of this compound has been achieved where the key chiral centers at C8, C12, and C15 were installed using stereoselective methods. nih.govacs.orgacs.org One notable approach involved a acs.orgacs.org-sigmatropic rearrangement of a sulfoxide, which was prepared stereoselectively by leveraging the chirality of (diene)Fe(CO)₃ complexes. nih.govacs.orgacs.org This strategy established the stereochemistry of the bis-allylic triol core of the molecule. acs.org

Further stereocontrol was achieved through other key reactions:

Modified Simmons-Smith Reaction : A regio- and stereoselective Simmons-Smith reaction was used to introduce the trans-substituted cyclopropane ring, another critical stereochemical feature of this compound. nih.govacs.orgacs.org

Ring-Closing Metathesis (RCM) : The nine-membered unsaturated lactone ring was successfully formed using RCM, a pivotal step in completing the macrocyclic structure. nih.govacs.org

In a different convergent synthesis, the enantiomerically pure fragments were derived from commercially available enantiomers of malic acid. acs.orgresearchgate.net This chiral pool approach ensures the absolute configuration of the key building blocks from the outset. The synthesis served to confirm the originally assigned absolute configuration of the natural product. acs.org The development of these enantioselective syntheses is crucial for producing specific stereoisomers and studying their biological activities. rsc.org

Comparative Analysis of Different Total Synthesis Routes

Several total synthesis routes to this compound have been reported, each with distinct strategies and key transformations. A comparative analysis highlights the different approaches to assembling this complex marine metabolite.

Synthetic Route Key Strategies Starting Materials Strengths Reference
Baba et al. Asymmetric synthesis via organometallic chirality, acs.orgacs.org-sigmatropic rearrangement, Simmons-Smith cyclopropanation, Ring-Closing Metathesis (RCM)Chiral (diene)Fe(CO)₃ complexFlexible and stereoselective approach, potential for synthesizing other oxylipins. nih.govacs.orgacs.org
Critcher et al. Convergent synthesis, cis-selective Wittig reaction, Cr(II)/Ni(II)-mediated coupling, Yamaguchi macrolactonizationEnantiomers of commercially available malic acidConfirmed absolute configuration, efficient coupling of complex fragments in late stage. acs.orgresearchgate.net
Ghosh et al. Stereoselective synthesis of C1-C13 fragment, Simmons-Smith cyclopropanation, RCM(R)-isopropylidene glyceraldehydeProvides an efficient alternative route to a significant portion of the molecule. researchgate.net

The approach by Baba et al. is notable for its use of an iron tricarbonyl complex to induce asymmetry, followed by a sequence of stereocontrolled reactions to build the carbon chain and the cyclopropane ring before macrocyclization via RCM. nih.govacs.orgacs.org This route is highly controlled and demonstrates the utility of organometallic reagents in asymmetric synthesis.

The work by Ghosh et al. focuses on an efficient, stereoselective synthesis of the C1-C13 fragment, which constitutes a major part of the this compound structure. researchgate.net Their strategy also employs a Simmons-Smith cyclopropanation and RCM, showcasing the recurring importance of these reactions in tackling the structural challenges of this compound. researchgate.net

Each of these routes provides a valuable "real-world" test for synthetic methodologies and contributes to the toolkit available for constructing complex, biologically active natural products. organic-chemistry.org

Synthetic Analogs, Derivatives, and Structure Activity Relationship Sar Studies of Halicholactone

Design and Synthesis of Halicholactone Analogs and Related Oxylipins

The unique structure and biological activity of this compound have spurred significant efforts in the design and synthesis of its analogs and related marine oxylipins, such as neothis compound (B220416). These synthetic endeavors not only provide access to these rare natural products but also enable the creation of a diverse range of analogs for detailed structure-activity relationship (SAR) studies.

A variety of synthetic strategies have been developed to construct the core structure of this compound and its analogs. Convergent approaches are common, involving the synthesis of key fragments that are later coupled to form the final molecule. For instance, the total synthesis of both (-)-halicholactone and (-)-neothis compound has been achieved through a convergent strategy where major components were synthesized from commercially available chiral materials like (R)- and (S)-malic acid. acs.org Key reactions in these syntheses often include:

Stereoselective Cyclopropanation: The introduction of the trans-substituted cyclopropane (B1198618) ring is a critical step. Methods like the modified Simmons-Smith reaction have been successfully employed to achieve the desired stereochemistry. nih.gov Asymmetric ylide cyclopropanation has also been explored to improve yields and stereoselectivity. researchgate.net

Formation of the Nine-Membered Lactone Ring: This is often a challenging step due to unfavorable ring strain. The Yamaguchi macrolactonization protocol has been effectively used for this purpose. acs.orgscielo.br Ring-closing metathesis (RCM) using catalysts like the Grubbs catalyst is another powerful method for constructing the nine-membered unsaturated lactone, offering flexibility for synthesizing various oxylipins. nih.govresearchgate.netresearchgate.net

Side-Chain Introduction: The long aliphatic side chains are typically installed in the later stages of the synthesis. The Nozaki-Hiyama-Kishi (NHK) reaction, a chromium(II)-mediated coupling of a vinyl iodide with an aldehyde, is a frequently used method for this transformation, although it can sometimes result in poor stereocontrol at the newly formed chiral center. acs.orgbris.ac.uk

The synthesis of neothis compound, which differs from this compound by the presence of a cis-double bond in the side chain instead of a cyclopropane, follows similar strategic principles. acs.orgthieme-connect.com The synthesis of neothis compound has been instrumental in confirming the absolute stereochemistry of both natural products. acs.orgacs.org Furthermore, the synthesis of diastereomers has helped to clarify the structure of related natural products, such as the C-15 epimer of neothis compound. acs.orgthieme-connect.comacs.org

These synthetic efforts have not only confirmed the structures of this compound and neothis compound but have also provided a platform for producing a variety of analogs with modifications in the lactone ring, the cyclopropane moiety, and the side chains, which are crucial for SAR investigations. nih.govresearchgate.net

Methodologies for Structural Modification and Derivatization

The structural modification and derivatization of this compound and its synthetic precursors are essential for probing the structure-activity relationships and identifying the key pharmacophoric elements. These modifications are typically introduced during the synthetic sequence or through post-synthesis derivatization of the natural product or its analogs.

Key methodologies for structural modification include:

Varying the Side Chain: The aliphatic side chain can be altered by using different vinyl iodide coupling partners in the Nozaki-Hiyama-Kishi reaction. acs.org This allows for the introduction of different lengths, branching patterns, and functional groups in the side chain to assess their impact on biological activity.

Modification of the Lactone Ring: The size of the lactone ring can be varied by employing different seco-acids in the macrolactonization step. This is a key feature that distinguishes different families of related oxylipins, such as the eight-membered solandelactones. bris.ac.uk

Stereochemical Modifications: The stereochemistry at various chiral centers can be systematically altered. This is often achieved by using different chiral starting materials or by employing stereoselective reactions that allow for the formation of specific diastereomers. acs.orgacs.org For example, the synthesis of both enantiomers of key building blocks allows for the preparation of enantiomeric final products. acs.org

Derivatization of Functional Groups: The hydroxyl groups present in the this compound structure are common sites for derivatization. These can be acylated, etherified, or oxidized to explore the importance of these functional groups for biological activity. For analytical purposes, derivatization of hydroxyl and carboxyl groups, for instance by silylation, is often necessary to increase volatility for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com Chemical derivatization with reagents like N,N-diethyl-1,3-diaminopropane (DEPA) has also been used to improve separation and detection sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of oxylipins. nih.gov

These methodologies provide a powerful toolkit for creating a library of this compound analogs, which is fundamental for detailed SAR studies.

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies aim to connect the chemical structure of a molecule to its biological activity. For this compound and its analogs, these studies are crucial for understanding the molecular basis of their biological effects and for designing more potent and selective compounds.

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov Through the synthesis and biological evaluation of various analogs, key structural motifs of this compound essential for its activity can be identified.

While specific pharmacophore models for this compound are not extensively detailed in the provided search results, general principles of SAR suggest that the following structural features are likely to be important:

The Nine-Membered Lactone Ring: The lactone functionality is a common feature in many biologically active natural products and likely plays a crucial role in binding to target proteins, possibly through hydrogen bonding interactions. sci-hub.se

The Cyclopropane Ring: The rigid and strained cyclopropane ring imparts a specific three-dimensional conformation to the molecule, which could be critical for fitting into a binding pocket. Its replacement with a cis-double bond in neothis compound leads to a related but distinct biological profile.

The Hydroxyl Groups: The stereochemically defined hydroxyl groups at C-12 and C-15 are likely key interaction points with the biological target, forming hydrogen bonds that contribute to binding affinity and specificity. bris.ac.uk

Systematic modification of these motifs and subsequent biological testing are necessary to build a comprehensive pharmacophore model for this compound's activity.

Positional and Stereochemical Effects on Biological Response

The precise spatial arrangement of functional groups in a molecule is often critical for its biological activity. SAR studies on this compound analogs have highlighted the importance of both positional and stereochemical factors.

Stereochemistry: The synthesis of various diastereomers of this compound and related oxylipins has demonstrated that the stereochemistry at multiple chiral centers significantly impacts biological activity. For example, the configuration at C-11 in the related solandelactones was found to be crucial, and initial assignments had to be revised based on total synthesis. bris.ac.uk In the case of neothis compound, a C-15 epimer was identified as a distinct natural product, indicating that the stereochemistry at this position is a key determinant of the molecule's identity and likely its biological function. acs.orgacs.org The poor stereocontrol of the Nozaki-Hiyama-Kishi reaction in some syntheses has inadvertently led to the production of diastereomeric mixtures, which, upon separation and testing, can provide valuable information on the stereochemical requirements for activity. bris.ac.uk

Positional Isomerism: The position of functional groups also plays a significant role. The difference between this compound and neothis compound, where a cyclopropane is replaced by a double bond, is a form of structural isomerism that affects the shape and flexibility of the molecule, and consequently its biological properties. acs.org

These findings underscore the high degree of structural specificity required for the biological activity of this class of compounds.

Molecular Mechanisms of Halicholactone S Biological Activity

Investigation of Enzyme Inhibition Profiles (e.g., Lipoxygenase Inhibition)

The primary enzymatic target identified for Halicholactone is lipoxygenase (LOX). Research has shown that this compound exhibits inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme crucial for the biosynthesis of leukotrienes from arachidonic acid. wikipedia.orgoup.com Leukotrienes are potent lipid mediators involved in inflammatory responses. wikipedia.orgoup.com

Specifically, this compound has been documented to possess weak inhibitory activity against the 5-lipoxygenase derived from guinea pig polymorphonuclear leukocytes. thieme-connect.descielo.brscielo.brresearchgate.net The inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, has been reported for this compound's effect on 5-lipoxygenase.

Table 1: Enzyme Inhibition Profile of this compound

Compound Target Enzyme Source IC50
This compound 5-Lipoxygenase Guinea Pig Polymorphonuclear Leukocytes 630 µM

Cellular Target Identification and Modulation in Preclinical Models

The identification of cellular targets is crucial for understanding a compound's mechanism of action. For this compound, the principal cellular target identified through initial biological screenings is 5-lipoxygenase. thieme-connect.descielo.br By inhibiting this enzyme, this compound effectively reduces the production of leukotrienes, which are key players in inflammatory processes. wikipedia.org

Beyond lipoxygenase, some evidence suggests that medium-sized lactones, the class of compounds to which this compound belongs, may also interact with other cellular targets. One such potential target is farnesyl protein transferase (FPTase). koreascience.krwestmont.edu FPTase is a critical enzyme that catalyzes the attachment of a farnesyl group to proteins, most notably the Ras family of small GTPases. koreascience.krmdpi.com This farnesylation is essential for anchoring Ras proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that control cell growth and differentiation. mdpi.comoup.com While direct, potent inhibition of FPTase by this compound itself has not been extensively detailed, the activity of other related lactones suggests this as a plausible area for further investigation.

Signal Transduction Pathway Modulation by this compound

The biological effects of this compound are mediated through the modulation of specific signal transduction pathways. This modulation is a direct consequence of its enzyme inhibition profile.

Modulation via Lipoxygenase Inhibition: By inhibiting 5-lipoxygenase, this compound disrupts the leukotriene signaling pathway. oup.comnih.gov Leukotrienes exert their effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of target cells, such as immune cells. wikipedia.orgmdpi.comfrontiersin.org This binding initiates a cascade of intracellular events that lead to inflammatory responses, including leukocyte chemotaxis, increased vascular permeability, and smooth muscle contraction. oup.comfrontiersin.org this compound's inhibition of leukotriene synthesis would therefore be expected to dampen these pro-inflammatory signaling cascades. wikipedia.org

Potential Modulation via Farnesyl Protein Transferase (FPTase) Inhibition: Should this compound inhibit FPTase, it would interfere with the Ras-Raf-MEK-ERK (MAPK) signaling cascade. mdpi.comoup.comresearchgate.net The Ras proteins are central nodes in this pathway, relaying signals from cell surface receptors to the nucleus to regulate gene expression. mdpi.comoup.com The farnesylation of Ras is essential for its localization to the plasma membrane and subsequent activation of downstream effectors like Raf kinase. researchgate.netmdpi.com By preventing this crucial post-translational modification, FPTase inhibitors effectively block Ras-dependent signaling, which can halt uncontrolled cell proliferation. bioscientifica.comnih.gov

Gene Expression and Protein Regulation Studies in Model Systems

The modulation of signaling pathways by this compound ultimately translates into changes in gene expression and protein regulation.

Downstream of lipoxygenase inhibition , the expression of genes involved in inflammation would be affected. Leukotriene signaling is known to induce the expression of various pro-inflammatory cytokines and chemokines. oup.com Therefore, by blocking leukotriene production, this compound could indirectly suppress the transcription of these inflammatory mediators.

In the context of potential FPTase inhibition , this compound could alter the expression of a wide array of genes controlled by the Ras/MAPK pathway. This pathway culminates in the activation of transcription factors such as c-Jun, c-Myc, and c-Fos, which in turn regulate the expression of genes critical for cell cycle progression and proliferation. oup.com Inhibition of this pathway would lead to the downregulation of these proliferative genes. Furthermore, FPTase inhibitors have been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, a key cell cycle regulator. bioscientifica.com

Mechanistic Studies on Cell Proliferation and Apoptosis in In Vitro Systems

The molecular activities of this compound suggest it can influence fundamental cellular processes like proliferation and apoptosis (programmed cell death).

The lipoxygenase pathway itself has a complex role in cell survival and apoptosis. nih.gov While some lipoxygenase products can be pro-apoptotic, the 5-LOX pathway, in particular, has been shown to be critical for the survival of certain cancer cells. nih.govresearchgate.netpnas.org Its metabolites, such as 5-HETE, can act as potent survival factors. pnas.org Consequently, inhibition of 5-LOX by compounds like this compound could remove this survival signal, thereby triggering apoptosis in susceptible cells. pnas.orgspandidos-publications.comdoi.org

The link to apoptosis is more established for FPTase inhibitors . Because Ras is a proto-oncogene that is frequently mutated in human cancers, blocking its function is a key anti-cancer strategy. westmont.edumdpi.com FPTase inhibitors have been demonstrated to induce apoptosis in Ras-transformed cells. koreascience.krbioscientifica.comaacrjournals.org The mechanism involves disrupting the pro-survival signals that are normally transmitted by active Ras. Without these signals, cells, particularly those dependent on oncogenic Ras for survival, can activate the intrinsic apoptotic pathway. This process often involves the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of caspases, the executioner enzymes of apoptosis. bioscientifica.comaacrjournals.org Therefore, if this compound possesses FPTase inhibitory activity, it would be expected to suppress cell proliferation and induce apoptosis, particularly in cells with a dependency on the Ras signaling pathway.

Table of Compounds Mentioned

Compound Name
5-HETE (5-hydroxyeicosatetraenoic acid)
Arachidonic Acid
c-Fos
c-Jun
c-Myc
This compound
Leukotrienes
p21

Ecological and Biological Roles of Halicholactone in Marine Ecosystems

Role as a Secondary Metabolite in Marine Organisms

Secondary metabolites are organic compounds produced by organisms that are not directly involved in their normal growth, development, or reproduction. In the marine environment, these compounds are vital for survival and are a key component of the organism's defense and adaptation strategies.

Defense Mechanisms: Marine sponges, being sessile (non-moving) filter-feeders, are particularly vulnerable to predation, competition for space, and infection by pathogens. To counteract these pressures, they have evolved the ability to synthesize a vast array of structurally diverse secondary metabolites. nih.govresearchgate.net These chemical compounds serve as a primary defense mechanism. nih.gov Sponges from the genus Haliclona, for instance, are known to produce various secondary metabolites, including alkaloids and terpenoids, which exhibit cytotoxic and other bioactive properties that deter predators and inhibit the growth of competing organisms. researchgate.net

The production of these defensive chemicals is a critical adaptation for survival on crowded marine substrata like coral reefs. nih.gov These metabolites can be toxic or unpalatable, effectively protecting the sponge from being consumed by fish and other marine animals. Furthermore, many sponge-derived compounds possess antimicrobial properties, which protect the host from pathogenic bacteria and fungi present in the water column. nih.gov

Influence of Environmental Stress: The production of secondary metabolites in organisms can be influenced by environmental stressors. For example, in some plant species, exposure to high salinity has been shown to increase the synthesis of phenolic compounds and other secondary metabolites as a defense response against oxidative stress. mdpi.com While specific studies on Halicholactone are not available, it is plausible that environmental factors in the marine ecosystem could similarly influence its production by the host sponge as part of its adaptive response.

Chemical Ecology and Inter-species Interactions in Aquatic Environments

Chemical ecology is the study of how chemical signals mediate the interactions between organisms and their environment. In marine ecosystems, where visual and auditory cues can be limited, chemical communication is a fundamental aspect of life. Secondary metabolites like this compound are the key molecules in these interactions.

Mediating Competition and Predation: The release of chemical compounds into the surrounding water allows sponges to engage in "chemical warfare" with other sessile organisms, such as corals and other sponges, to compete for space. fsu.edu These allelopathic chemicals can inhibit the growth, settlement, or survival of competitors, giving the sponge a significant advantage. nih.govresearchgate.net

Predator-prey interactions are also heavily influenced by these chemical defenses. The effectiveness of a sponge's chemical arsenal can determine its susceptibility to predation and shape the structure of the benthic community. nih.govresearchgate.net The presence of potent defensive compounds can make a sponge a less desirable food source, thereby influencing the foraging patterns of predators.

Symbiotic Relationships: Many marine sponges host diverse communities of microorganisms, including bacteria, archaea, and fungi. nih.govresearchgate.net These symbiotic microbes are now understood to be the true producers of many of the secondary metabolites that were initially attributed to the sponge itself. nih.govresearchgate.net This sponge-microbe association is a complex and mutually beneficial relationship. The sponge provides a protected, nutrient-rich environment for the microbes, and in return, the microbes synthesize defensive compounds that protect the host sponge. This collaboration expands the chemical diversity available to the sponge for ecological interactions.

Bioaccumulation and Environmental Fate Considerations in Marine Systems

The study of a chemical compound's journey through an ecosystem involves understanding its environmental fate—how it is transported, transformed, and where it ultimately resides—and its potential for bioaccumulation.

Bioaccumulation Potential: Bioaccumulation is the process by which substances, often persistent and hydrophobic (fat-soluble), build up in an organism at a rate faster than they can be metabolized or excreted. ciesm.org This can lead to biomagnification, where the concentration of the substance increases at successively higher levels in the food chain. Halogenated organic compounds, a category that includes this compound, are known for their persistence and potential to bioaccumulate in aquatic food webs. nih.govvliz.be

While specific data on the bioaccumulation of this compound is not available in the reviewed literature, its chemical properties—being a large, relatively lipophilic (fat-loving) molecule—suggest a potential for accumulation in the tissues of marine organisms. However, without dedicated studies, its actual bioaccumulation factor (BAF) and biota-sediment accumulation factor (BSAF) remain unknown. wur.nl

Environmental Fate: The environmental fate of a natural product like this compound is influenced by various physical, chemical, and biological processes. nih.govbrandeis.edu When released into the marine environment, either through excretion by the sponge or upon its death and decomposition, the compound can be diluted and dispersed by currents. It may also undergo transformation through processes like photolysis (breakdown by sunlight) or biodegradation by marine microorganisms.

Some naturally produced halogenated compounds are known to be persistent and can undergo long-range transport in the atmosphere and oceans. vliz.beresearchgate.net Whether this compound exhibits such persistence is undetermined. Its ultimate fate could involve sequestration in marine sediments, uptake by other organisms, or eventual breakdown into simpler molecules. Further research is necessary to determine the specific environmental pathways and persistence of this compound in marine systems. nih.gov

Advanced Analytical Techniques for Halicholactone Research

High-Resolution Mass Spectrometry in Metabolomics and Biosynthetic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of natural products like halicholactone, offering unparalleled sensitivity and mass accuracy. thermofisher.comnih.gov This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's elemental composition with high precision. thermofisher.com In the context of metabolomics, HRMS enables the large-scale detection and quantification of small molecules within a biological system, providing a snapshot of the metabolome. nih.govanimbiosci.org This is particularly valuable for identifying this compound and related metabolites in complex biological extracts.

The advantages of HRMS for metabolomics studies are significant. Its high resolving power can distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. nih.gov This capability is crucial for accurately identifying metabolites in a complex mixture. nih.gov Furthermore, the high mass accuracy of HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap-based systems, allows for the confident assignment of elemental formulas to detected ions. thermofisher.comnih.gov

HRMS is also instrumental in elucidating the biosynthetic pathways of natural products. nih.govnih.gov By using labeled precursors, researchers can trace the incorporation of specific atoms into the this compound structure, providing insights into the enzymatic reactions and metabolic pathways involved in its formation. mdpi.com The integration of HRMS with other 'omics' technologies, such as genomics and transcriptomics, offers a powerful, multidisciplinary approach to understanding the complete biosynthetic machinery of this compound. nih.gov Tandem mass spectrometry (MS/MS or MSn) experiments, which involve multiple stages of mass analysis, can provide structural information by fragmenting the parent ion and analyzing the resulting product ions, further aiding in the structural elucidation of biosynthetic intermediates and the final natural product. thermofisher.com

Table 1: Applications of High-Resolution Mass Spectrometry in this compound Research

ApplicationDescriptionKey Advantages of HRMS
Metabolite IdentificationDetecting and identifying this compound and related compounds in complex biological mixtures.High mass accuracy for elemental composition determination; High resolution to distinguish isobars. thermofisher.comnih.gov
Biosynthetic Pathway ElucidationTracing the incorporation of labeled precursors to understand the formation of this compound.Sensitivity to detect low-abundance intermediates; Tandem MS (MS/MS) for structural information. thermofisher.comnih.gov
Metabolic FingerprintingCreating a characteristic metabolic profile of an organism or cell culture producing this compound.High throughput and ability to detect a wide range of metabolites simultaneously. nih.gov

Nuclear Magnetic Resonance Spectroscopy for Complex Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like this compound. measurlabs.commsu.edu This technique is based on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule. wikipedia.org For a molecule with a complex stereochemistry and multiple functional groups, such as this compound, NMR is crucial for determining its three-dimensional structure. scispace.com

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the types and numbers of hydrogen and carbon atoms present in the molecule. measurlabs.com The chemical shifts, coupling constants (J-coupling), and signal intensities in these spectra offer clues about the electronic environment and proximity of different nuclei. wikipedia.org

For more intricate structural analysis, two-dimensional (2D) NMR techniques are employed. numberanalytics.comresearchgate.net Experiments like COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to establish the spin systems within the molecule. acs.org HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with directly attached carbons and carbons that are two or three bonds away, respectively. These correlations are vital for assembling the carbon skeleton and placing functional groups. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. frontiersin.org The combination of these advanced NMR experiments allows for the complete and unambiguous assignment of the complex structure of this compound. nih.gov

Table 2: Key NMR Experiments for this compound Structure Elucidation

NMR ExperimentInformation ProvidedRelevance to this compound
¹H NMRProvides information on the number and chemical environment of protons. measurlabs.comInitial assessment of the molecule's proton framework.
¹³C NMRReveals the number and types of carbon atoms (e.g., C=O, C=C, CH, CH₂, CH₃). msu.eduCharacterizes the carbon skeleton. researchgate.net
COSYIdentifies coupled protons (protons on adjacent carbons). acs.orgEstablishes connectivity between different parts of the molecule.
HSQC/HMQCCorrelates protons to their directly attached carbons.Assigns protons to their corresponding carbons.
HMBCShows correlations between protons and carbons over two or three bonds.Connects different spin systems and places quaternary carbons and functional groups.
NOESY/ROESYIndicates spatial proximity between protons, regardless of bonding. frontiersin.orgCrucial for determining the relative stereochemistry and 3D conformation.

Chromatographic-Mass Spectrometric Coupling for Trace Analysis and Purity Assessment

The coupling of chromatographic techniques with mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), provides a powerful platform for the analysis of complex mixtures, trace-level detection, and purity assessment of compounds like this compound. wikipedia.orgnih.gov This synergistic technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by mass spectrometry. wikipedia.orgesogu.edu.tr

LC-MS is widely used for the trace analysis of natural products in various matrices. acs.org The chromatographic separation step reduces the complexity of the sample before it enters the mass spectrometer, minimizing ion suppression effects and allowing for the detection of low-abundance compounds. nih.gov This is essential when isolating and quantifying this compound from natural sources where it may be present in very small amounts. The high sensitivity of modern mass spectrometers enables the detection of trace levels of the target analyte. esogu.edu.tr

In addition to trace analysis, LC-MS is a critical tool for assessing the purity of a synthesized or isolated sample of this compound. sepscience.comnih.gov By monitoring the elution profile from the chromatography column, it is possible to detect the presence of impurities, even those that are structurally related to the main compound. chromatographyonline.com The mass spectrometer can provide molecular weight information for any detected impurities, aiding in their identification. nih.gov For quantitative purity assessment, a calibration curve can be generated using a reference standard, allowing for the precise determination of the purity of the this compound sample. researchgate.net The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it an invaluable technique in both quality control and metabolic studies of this compound. esogu.edu.tr

Table 3: Advantages of LC-MS for this compound Analysis

FeatureDescriptionApplication in this compound Research
High SensitivityAbility to detect very small quantities of an analyte. esogu.edu.trQuantification of this compound in natural extracts and biological samples.
High SelectivityThe ability to distinguish the analyte from other components in a complex mixture. wikipedia.orgAccurate measurement of this compound without interference from matrix components.
Structural InformationMass spectrometry provides molecular weight and fragmentation data. wikipedia.orgConfirmation of the identity of this compound and characterization of impurities.
Purity AssessmentSeparation and detection of related substances and impurities. sepscience.comnih.govEnsuring the quality of this compound samples for biological testing and further research.

Chiral Chromatography for Enantiomeric Purity Determination

Due to the presence of multiple chiral centers in its structure, this compound can exist as different stereoisomers. nih.gov Chiral chromatography is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. merckmillipore.comchiralpedia.com This technique is essential for determining the enantiomeric purity of a sample of this compound, which is critical as different enantiomers can exhibit significantly different biological activities. chiralpedia.com

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. merckmillipore.com The CSP creates a chiral environment where the two enantiomers of this compound interact differently, leading to different retention times and allowing for their separation. sigmaaldrich.com The choice of the appropriate CSP is crucial for achieving successful enantiomeric separation.

The determination of enantiomeric excess (ee) is a key outcome of chiral chromatography analysis. marquette.edu By integrating the peak areas of the two separated enantiomers in the chromatogram, the ratio of the two enantiomers can be calculated, providing a quantitative measure of the enantiomeric purity of the sample. soton.ac.uk This is particularly important in the context of asymmetric synthesis, where the goal is to produce a single, desired enantiomer of this compound. researchgate.net Chiral chromatography serves as the primary analytical method to verify the success of such synthetic strategies and to ensure that the biological activity observed is attributable to the correct stereoisomer. vt.edu

Table 4: Principles and Applications of Chiral Chromatography for this compound

AspectDescriptionSignificance for this compound
Principle of SeparationUtilizes a chiral stationary phase (CSP) to create differential interactions with enantiomers, leading to their separation. merckmillipore.comsigmaaldrich.comAllows for the resolution of this compound enantiomers.
Enantiomeric Excess (ee) DeterminationQuantifies the purity of a single enantiomer in a mixture by comparing the peak areas of the separated enantiomers. marquette.eduCrucial for evaluating the stereoselectivity of synthetic routes to this compound.
Quality ControlEnsures that a sample of this compound consists of the desired enantiomer, which is important for biological activity studies. chiralpedia.comGuarantees that observed biological effects are due to the specific stereoisomer being tested.

Future Directions and Emerging Research Avenues for Halicholactone

Unexplored Biosynthetic Pathways and Genetic Insights

The complete biosynthetic pathway of halicholactone in its native producer, the marine sponge Halichondria okadai, has not been fully elucidated. sci-hub.se Current understanding is largely based on structural analogy to other marine oxylipins, such as the constanolactones. It is hypothesized that the biosynthesis of this compound is initiated by a 15-lipoxygenase, which introduces a hydroperoxide group into a fatty acid precursor. researchgate.net This step is characteristic of oxylipin formation, which generates a diverse family of signaling molecules.

However, the specific enzymes, genetic sequences, and regulatory networks that govern the subsequent cyclizations and functionalizations to form the distinctive nine-membered lactone and trans-disubstituted cyclopropane (B1198618) ring are unknown. researchgate.net Future research should prioritize the following:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Halichondria okadai or its associated symbiotic microorganisms could help identify the biosynthetic gene cluster (BGC) responsible for this compound production. plos.org Identifying candidate genes for oxidases, cyclases, and other tailoring enzymes would be a critical first step.

Heterologous Expression: Once candidate genes are identified, expressing them in a tractable host organism (like E. coli or yeast) could allow for functional characterization and confirmation of their roles in the biosynthetic pathway.

Precursor Feeding Studies: Introducing isotopically labeled fatty acids and pathway intermediates to sponge cell cultures could help trace the metabolic flow and confirm the key building blocks and transformations involved in constructing the this compound scaffold.

A detailed understanding of its biosynthesis could pave the way for bio-engineering approaches to produce this compound and novel analogs more sustainably. plos.org

Novel Synthetic Methodologies for Accessing this compound and Analogs

The intricate architecture of this compound, featuring an unsaturated nine-membered lactone, a cyclopropane ring, and multiple stereocenters, makes it a challenging synthetic target. researchgate.net Several total syntheses have been reported, providing a foundation for future methodological advancements. researchgate.netnih.gov A key and recurring strategy in many syntheses is the use of a Ring-Closing Metathesis (RCM) reaction to construct the nine-membered ring. researchgate.netresearchgate.netnih.gov

Key synthetic strategies employed to date include:

Convergent Synthesis: Approaches often involve the synthesis of two or more complex fragments that are later coupled and cyclized. researchgate.net

Chiral Pool Synthesis: Some routes begin from readily available chiral molecules, such as (R)-isopropylidene glyceraldehyde, to establish the required stereochemistry. researchgate.net

Asymmetric Reactions: The use of stereoselective reactions, including modified Simmons-Smith cyclopropanation and researchgate.netnih.gov-sigmatropic rearrangements, has been crucial for controlling the absolute configuration of the multiple stereocenters. nih.govnih.gov

Future research in this area should focus on developing more efficient and flexible synthetic routes.

Table 1: Comparison of Selected Synthetic Strategies for this compound and its Precursors

Synthetic Approach Key Reaction(s) Chiral Source / Method Target Reference(s)
Convergent Total Synthesis Ring-Closing Metathesis (RCM), Z-Selective Chiral Building Block: (1S, 5S, 6R)-5-hydroxybicyclo[4.1.0]-heptan-2-one (-)-Halicholactone researchgate.net
Asymmetric Total Synthesis RCM, researchgate.netnih.gov-Sigmatropic Rearrangement, Modified Simmons-Smith Reaction Chirality from (diene)Fe(CO)3 complexes This compound nih.gov
Stereoselective Fragment Synthesis Simmons-Smith Cyclopropanation, RCM Chiral Pool: (R)-isopropylidene glyceraldehyde C1-C13 Fragment researchgate.net

Novel methodologies could explore late-stage functionalization to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. Developing a more streamlined synthesis would be critical for producing sufficient quantities of this compound for advanced preclinical testing. nih.gov

Expansion of Molecular Mechanism Research Beyond Initial Targets

This compound was first identified as an inhibitor of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. researchgate.netresearchgate.netnih.gov This activity classifies it as a potentially valuable anti-inflammatory agent. However, it is common for complex natural products to interact with multiple biological targets. The full spectrum of this compound's molecular interactions remains largely unexplored.

Future research must expand beyond its initial characterization to:

Broad Kinase and Enzyme Screening: Testing this compound against a wide panel of kinases, proteases, and other enzymes could uncover novel targets and potential off-target effects.

Chemoproteomics: Employing activity-based protein profiling (ABPP) or other chemoproteomic techniques with derivatized this compound probes could identify its direct binding partners within the cellular proteome.

Pathway Analysis: Investigating its effects on global gene and protein expression in relevant cell models can provide insights into the broader cellular pathways it modulates. scitechdaily.com

Uncovering additional mechanisms of action could reveal new therapeutic applications for this compound, potentially in areas like oncology or neuro-inflammatory disorders, where related marine compounds have shown promise.

Development of Advanced In Vitro and In Vivo Preclinical Models

Initial biological characterization of this compound likely relied on cell-free enzyme assays and simple 2D cell cultures. nih.gov To better predict its potential clinical utility and understand its effects in a more physiologically relevant context, the development and use of advanced preclinical models are essential.

Advanced In Vitro Models: The limitations of traditional 2D cell culture are well-documented. nih.gov Future in vitro studies should leverage more complex systems that better mimic human tissues:

3D Organoids and Spheroids: Using organoid models of inflamed tissues (e.g., gut or lung organoids) can provide more accurate data on efficacy and cellular responses. nih.gov

Organs-on-a-Chip (OOC): Microphysiological systems can model the interaction between different organ systems, allowing for the study of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in a human-relevant context. nih.gov

Co-culture Systems: Models that include multiple cell types, such as immune cells and stromal cells, are crucial for studying inflammatory responses and can better recapitulate the complex microenvironment of a diseased tissue. nih.gov

In Vivo Models: While in vitro models are powerful, in vivo studies remain critical for understanding the systemic effects of a compound. Based on its anti-inflammatory profile, relevant animal models could include:

Murine Models of Inflammatory Disease: Testing this compound in established mouse models of arthritis, inflammatory bowel disease, or gout would be a logical next step. nzic.org.nz

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Establishing the relationship between drug concentration and biological effect in animal models is necessary to understand its therapeutic window and potential for translation. nzic.org.nz

The FDA Modernization Act 2.0 encourages the use of such advanced non-animal models, which can provide more human-relevant data and reduce reliance on traditional animal testing. nih.gov

Potential for Derivatization Towards Enhanced Biological Probes

The chemical structure of this compound contains functional groups, such as a hydroxyl group and the ester linkage of the lactone, that are amenable to chemical modification. researchgate.netthermofisher.com This potential for derivatization can be exploited to create sophisticated biological probes to investigate its mechanism of action at a molecular level.

Potential derivatization strategies include:

Fluorophore Conjugation: Attaching a fluorescent dye to the this compound scaffold would enable the use of advanced microscopy techniques to visualize its uptake, subcellular localization, and dynamics within living cells.

Affinity-Based Probes: Incorporating a biotin (B1667282) or alkyne tag would create probes for affinity purification-mass spectrometry (AP-MS) or click chemistry-based proteomics. These experiments are designed to "pull down" and identify the direct protein targets that bind to this compound inside the cell.

Photo-affinity Labels: Introducing a photo-reactive group would allow for the covalent cross-linking of this compound to its biological target upon UV irradiation, providing a robust method for target identification.

The development of such probes is a key step in moving from observing a biological effect to understanding the precise molecular interactions that cause it. nih.gov These tools would be invaluable for validating the targets identified through broader screening methods and for elucidating the compound's complete mechanism of action.

Q & A

Basic Research Questions

Q. What are the established methods for isolating Halicholactone from marine sponges, and how can researchers validate purity and structural identity?

  • Methodology : this compound is typically isolated via solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques (column chromatography, HPLC). Structural validation requires spectroscopic analyses:

  • NMR (1H, 13C, 2D-COSY, HMBC) to confirm carbon skeleton and functional groups.
  • Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.
  • Comparison with literature data (e.g., Niwa et al., 1989) for stereochemical assignment .
    • Validation : Purity is assessed via HPLC (>95% peak area), while reproducibility requires cross-referencing spectral data with published values.

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity, particularly in melanogenesis inhibition?

  • Experimental Design :

  • Use B16F10 murine melanoma cells or human epidermal melanocytes.
  • Measure tyrosinase activity (L-DOPA oxidation assay) and melanin content (absorbance at 405 nm) under α-MSH-induced conditions.
  • Include positive controls (e.g., kojic acid) and cytotoxicity assessment (MTT assay) to ensure bioactivity is not confounded by cell death .
    • Data Interpretation : Compare IC50 values with known inhibitors and validate via dose-response curves.

Advanced Research Questions

Q. What are the key challenges in achieving stereocontrol during the total synthesis of this compound, and what synthetic strategies address these?

  • Challenges : The nine-membered macrolactone core requires precise control over:

  • Macrolactonization : Minimizing epimerization during cyclization (e.g., Shiina’s method using 2-methyl-6-nitrobenzoic anhydride) .
  • Stereochemistry : Configuring C3 and C7 hydroxyl groups via asymmetric catalysis or chiral pool synthesis.
    • Strategies :
  • Fragment coupling : Use Suzuki-Miyaura cross-coupling for stereoselective carbon-carbon bond formation.
  • Protecting groups : Temporary silyl ethers to preserve hydroxyl group reactivity .

Q. How do researchers resolve contradictions in reported cytotoxicity profiles of this compound across different cell models?

  • Methodological Considerations :

  • Cell line variability : Compare results across primary cells (e.g., human melanocytes) and immortalized lines (e.g., B16F10).
  • Assay conditions : Standardize incubation time (24–72 hrs) and serum concentration to minimize artifacts.
  • Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects from DMSO) .
    • Example : Discrepancies in IC50 values may arise from differences in α-MSH stimulation protocols or cell passage numbers.

Q. What computational approaches are effective in predicting this compound’s molecular targets and mechanism of action?

  • Methods :

  • Molecular docking : Screen against melanogenesis-related targets (e.g., tyrosinase, MITF) using AutoDock Vina.
  • QSAR modeling : Correlate structural features (e.g., lactone ring size, hydroxylation pattern) with bioactivity data.
  • Network pharmacology : Integrate transcriptomic data to identify upstream regulators (e.g., cAMP/PKA pathway) .
    • Validation : Confirm predictions via siRNA knockdown or Western blotting of candidate pathways.

Data Analysis and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility of this compound studies?

  • Guidelines :

  • Supplementary Information : Include raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) as per Beilstein Journal standards .
  • Statistical reporting : Use ANOVA with post-hoc tests for multi-group comparisons; report p-values and effect sizes.
  • Reagent sourcing : Specify marine sponge species (e.g., Halichondria okadai) and collection locations to account for natural variability .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

  • Approaches :

  • Ecological monitoring : Track seasonal variations in sponge metabolite production.
  • Synthetic biology : Explore heterologous expression of biosynthetic genes in model organisms (e.g., E. coli) .
  • Quality control : Implement LC-MS fingerprinting for each isolation batch.

Table 1: Key Studies on this compound Bioactivity

Study FocusMethodsKey FindingsContradictions/Notes
Melanogenesis InhibitionB16F10 cells, α-MSH inductionIC50 = 12.5 µM (tyrosinase inhibition)Cytotoxicity observed at >25 µM
Anti-inflammatory ActivityRAW264.7 macrophages, LPS stimulationNF-κB pathway inhibition at 10 µMNo effect on IL-6 secretion
Synthetic ApproachesMacrolactonization optimization68% yield using Yamaguchi conditionsEpimerization at C3 remains unresolved

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.